![molecular formula C11H15N3O2 B3023394 1-(2-Nitrophenyl)piperidin-4-amine CAS No. 952949-14-3](/img/structure/B3023394.png)
1-(2-Nitrophenyl)piperidin-4-amine
Overview
Description
“1-(2-Nitrophenyl)piperidin-4-amine” is a compound that is related to the piperidine class of compounds . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of “1-(2-Nitrophenyl)piperidin-4-amine” involves a series of reactions. Starting from inexpensive 4-chloronitrobenzene and piperidine, an eight-step procedure for the intermediate has been developed . In this case, sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams .Molecular Structure Analysis
The molecular structure of “1-(2-Nitrophenyl)piperidin-4-amine” is characterized by the presence of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives, including “1-(2-Nitrophenyl)piperidin-4-amine”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Medicinal Chemistry and Drug Development
1-(2-Nitrophenyl)piperidin-4-amine serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers have explored its potential as a starting point for developing drugs targeting specific receptors or enzymes. By modifying the piperidine ring and the nitrophenyl group, scientists can create derivatives with enhanced bioactivity, improved pharmacokinetics, and reduced toxicity .
Dopamine Receptor Modulation
The piperidine moiety in this compound suggests potential interactions with dopamine receptors. Investigating its binding affinity and selectivity toward specific receptor subtypes (such as D1 or D2 receptors) could lead to the development of new antipsychotic or anti-Parkinson’s disease agents. Researchers may explore structure-activity relationships (SAR) to optimize its pharmacological profile .
Agrochemicals and Pesticides
Nitrophenyl-substituted piperidines have been studied for their insecticidal and fungicidal properties. Researchers investigate their efficacy against pests and pathogens, aiming to develop environmentally friendly alternatives to conventional pesticides. The compound’s mode of action and selectivity are critical aspects of this research .
Future Directions
Piperidines, including “1-(2-Nitrophenyl)piperidin-4-amine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The methods used to synthesize piperidines can provide alternative approaches in the preparation of drugs or compounds with similar structure .
Mechanism of Action
Target of Action
It’s worth noting that a structurally similar compound, apixaban, is a highly potent, selective, and efficacious inhibitor of blood coagulation factor xa .
Mode of Action
Based on the similarity to apixaban, it may interact with its targets to inhibit specific biochemical processes, such as blood coagulation .
Biochemical Pathways
Compounds like apixaban affect the coagulation cascade by inhibiting factor xa .
Pharmacokinetics
Apixaban, a similar compound, is known for its quick dissolution, linear pharmacokinetics, good bioavailability, and rapid onset and offset of action .
Result of Action
Similar compounds like apixaban have been approved for the clinical treatment of various thromboembolic disorders .
properties
IUPAC Name |
1-(2-nitrophenyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9-5-7-13(8-6-9)10-3-1-2-4-11(10)14(15)16/h1-4,9H,5-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZHTNIPNNRZFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973308 | |
Record name | 1-(2-Nitrophenyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)piperidin-4-amine | |
CAS RN |
952949-14-3, 57718-44-2 | |
Record name | 1-(2-Nitrophenyl)-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952949-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Nitrophenyl)piperidin-4-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057718442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Nitrophenyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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